2-Chloro-N-((4-morpholino-4-oxobutanoyl)oxy)acetimidamide
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Overview
Description
2-Chloro-N-((4-morpholino-4-oxobutanoyl)oxy)acetimidamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro group, a morpholino ring, and an oxobutanoyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((4-morpholino-4-oxobutanoyl)oxy)acetimidamide typically involves multiple steps. One common method starts with the preparation of 4-(Chloroacetyl)morpholine, which is then reacted with other intermediates to form the final compound. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and real-time monitoring can help maintain the reaction conditions within the desired parameters, ensuring consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-((4-morpholino-4-oxobutanoyl)oxy)acetimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-Chloro-N-((4-morpholino-4-oxobutanoyl)oxy)acetimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-((4-morpholino-4-oxobutanoyl)oxy)acetimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4-morpholinyl)ethanone
- 2-Chloro-1-morpholinoethanone
- 2-Morpholino-2-oxoethyl chloride
Uniqueness
2-Chloro-N-((4-morpholino-4-oxobutanoyl)oxy)acetimidamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H16ClN3O4 |
---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
[(Z)-(1-amino-2-chloroethylidene)amino] 4-morpholin-4-yl-4-oxobutanoate |
InChI |
InChI=1S/C10H16ClN3O4/c11-7-8(12)13-18-10(16)2-1-9(15)14-3-5-17-6-4-14/h1-7H2,(H2,12,13) |
InChI Key |
MCUKQHBUCGLGRA-UHFFFAOYSA-N |
Isomeric SMILES |
C1COCCN1C(=O)CCC(=O)O/N=C(/CCl)\N |
Canonical SMILES |
C1COCCN1C(=O)CCC(=O)ON=C(CCl)N |
Origin of Product |
United States |
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